1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Drug Discovery and Development
The benzimidazole core, which consists of a fused benzene (B151609) and imidazole (B134444) ring, is a structural motif of immense importance in drug discovery and development. nih.gov Its significance stems from its ability to mimic naturally occurring purine (B94841) nucleotides, allowing it to interact with various biological targets. ekb.eg This versatile scaffold is present in numerous FDA-approved drugs, highlighting its clinical relevance.
The physicochemical properties of the benzimidazole ring, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to a diverse range of enzymes and receptors. Consequently, benzimidazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including:
Antimicrobial mdpi.com
Antiviral nih.gov
Anticancer asianpubs.org
Anti-inflammatory nih.gov
Anthelmintic mdpi.com
The structural simplicity and synthetic accessibility of the benzimidazole nucleus further contribute to its appeal, making it a frequent starting point for the design and synthesis of new drug candidates. nih.gov
Rationale for Investigation of Substituted Benzimidazoles
The broad biological activity of the basic benzimidazole scaffold has prompted extensive investigation into its substituted derivatives. The rationale behind this research is to modulate the parent molecule's pharmacological profile, aiming to enhance potency, selectivity, and pharmacokinetic properties while reducing potential toxicity. eresearchco.com By introducing various substituents at different positions on the benzimidazole ring system, medicinal chemists can fine-tune the molecule's electronic and steric properties to optimize its interaction with a specific biological target. acs.org
For instance, substitutions at the N-1 position of the imidazole ring and various positions on the fused benzene ring can significantly influence the compound's biological activity. eresearchco.com The exploration of different substitution patterns is a key strategy in the development of new therapeutic agents with improved efficacy and safety profiles. This approach has led to the discovery of numerous potent and selective inhibitors of various enzymes and receptors.
Overview of Research Trajectories for 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole and Related Derivatives
Research into 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole and its related derivatives has followed several trajectories, primarily focusing on its synthesis, structural characterization, and potential applications in materials science and medicinal chemistry.
One area of investigation has been the synthesis and structural elucidation of the compound. The crystal structure of 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole has been reported, providing valuable insights into its three-dimensional conformation. nih.govresearchgate.net Such structural information is crucial for understanding its chemical reactivity and potential interactions with biological macromolecules.
In the realm of materials science, this compound has been identified as an important organic intermediate for applications such as Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net This suggests a research focus on its photophysical properties.
From a medicinal chemistry perspective, while specific biological studies on 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole are not extensively documented in peer-reviewed literature, research on closely related N-alkylated 2-(4-bromophenyl)-1H-benzimidazole derivatives has been undertaken. eresearchco.com These studies have explored the antimicrobial activities of such compounds. For instance, various N-substituted 2-(4-bromophenyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. eresearchco.com
Some commercial suppliers of this chemical also provide preliminary data on its potential biological activities, though this information is not from peer-reviewed sources.
Table 1: Reported (Non-Peer-Reviewed) Biological Activity of 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole
| Activity Type | Target/Strain | Reported Potency |
| Antitumor | ||
| A549 (Lung Carcinoma) | Minimal activity | |
| HCT116 (Colon Carcinoma) | Moderate inhibition | |
| MCF-7 (Breast Adenocarcinoma) | Moderate inhibition | |
| Antibacterial | ||
| Staphylococcus aureus | MIC: 8 µg/mL (Moderate inhibition) | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 4 µg/mL (Significant inhibition) | |
| Streptococcus faecalis | MIC: 16 µg/mL (Moderate inhibition) | |
| Antifungal | ||
| Candida albicans | MIC: 64 µg/mL (Moderate activity) | |
| Aspergillus niger | MIC: 64 µg/mL (Moderate activity) |
MIC: Minimum Inhibitory Concentration
This preliminary data, combined with the known broad-spectrum activity of the benzimidazole scaffold, suggests that 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole and its analogues could be of interest for further investigation as potential therapeutic agents. The presence of the bromophenyl group and the ethyl substituent at the 2 and 1 positions, respectively, provides a unique chemical entity whose full biological potential is yet to be thoroughly explored in a rigorous academic setting.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-2-15-17-13-5-3-4-6-14(13)18(15)12-9-7-11(16)8-10-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDSYXEIPINCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromophenyl 2 Ethyl 1h Benzo D Imidazole and Its Analogs
Historical Context of Benzimidazole (B57391) Synthesis
The synthesis of the benzimidazole ring system dates back to 1872, when Hoebrecker first reported its preparation. This pioneering work involved the reduction of 2-nitro-4-methyl acetanilide followed by a dehydration step. Historically, the most fundamental and widely adopted methods for constructing the benzimidazole core are the Phillips-Ladenburg and Weidenhagen reactions. These classical methods, however, were often limited by the need for high reaction temperatures and sometimes resulted in low product yields. Over the decades, numerous modifications and novel approaches have been developed to overcome these limitations, reflecting advancements in the field of organic synthesis.
Classical and Modern Synthetic Routes
The synthesis of 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole can be approached through several strategic disconnections, primarily involving the formation of the imidazole (B134444) ring (cyclocondensation) or the formation of the N-aryl bond (N-alkylation/arylation).
Cyclocondensation Approaches
Cyclocondensation reactions are a primary method for constructing the benzimidazole core. These reactions typically involve the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
One of the most established methods is the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as 4N hydrochloric acid. wikipedia.org This method is particularly effective for aliphatic acids. wikipedia.org For the synthesis of the target molecule, this would involve the reaction of N-(4-bromophenyl)-o-phenylenediamine with propionic acid.
Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis
| Reactants | Reagent/Catalyst | Conditions | Product Type | Yield |
|---|---|---|---|---|
| o-phenylenediamine, Aromatic Aldehydes | Phosphoric Acid | Methanol, 50 °C | 1,2-disubstituted benzimidazoles | Excellent |
| o-phenylenediamine, Aromatic Aldehydes | Ammonium Chloride | Ethanol, 80-90°C | 2-substituted benzimidazoles | Moderate to Good |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 | Microwave, 60°C, Solvent-free | 1,2-disubstituted benzimidazoles | Up to 99% |
A plausible mechanism for the formation of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes involves the initial formation of a bisimine intermediate, which then undergoes an intermolecular nucleophilic attack and subsequent rearrangement to form the final product.
N-Alkylation Strategies
An alternative and highly effective strategy for the synthesis of this compound is the N-alkylation or N-arylation of a pre-formed 2-ethyl-1H-benzimidazole core. This approach offers regiochemical control, as the substitution occurs specifically at the nitrogen atom.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction would involve the coupling of 2-ethyl-1H-benzimidazole with an aryl halide, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene, in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with various phosphine-based ligands being commonly employed. wikipedia.orglibretexts.org
Another approach is the copper-catalyzed N-arylation, often referred to as the Ullmann condensation . This reaction typically requires higher temperatures than the palladium-catalyzed methods but can be effective for the arylation of N-heterocycles.
Table 2: Key Features of N-Alkylation/Arylation Strategies
| Reaction | Catalyst | Key Features |
|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes | Mild reaction conditions, broad substrate scope, high functional group tolerance. |
| Ullmann Condensation | Copper salts/complexes | Often requires higher temperatures, suitable for N-arylation of heterocycles. |
A specific example of N-alkylation involves the reaction of 2-(4-bromophenyl)-1H-benzimidazole with various electrophilic reagents in the presence of potassium carbonate as a base to yield N-alkylated derivatives. A similar strategy could be employed starting with 2-ethyl-1H-benzimidazole and 1,4-dibromobenzene.
Green Chemistry Methodologies in Benzimidazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles have been applied to benzimidazole synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One such approach is the use of water as a solvent. For instance, the selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been achieved in water at ambient temperature. mdpi.com Another green strategy involves the use of deep eutectic solvents (DESs) which can act as both the reaction medium and reagent, often leading to high yields and simplified work-up procedures. mdpi.com Furthermore, reactions under solvent-free conditions, sometimes with the use of solid supports like silica gel, have been developed. mdpi.com
Table 3: Green Chemistry Approaches in Benzimidazole Synthesis
| Methodology | Key Advantages | Example |
|---|---|---|
| Reactions in Water | Environmentally benign, often mild conditions. | Selective synthesis of 1,2-disubstituted benzimidazoles. mdpi.com |
| Use of Deep Eutectic Solvents (DES) | Solvent and reagent in one, easy work-up. mdpi.com | Selective synthesis of 2-substituted or 1,2-disubstituted benzimidazoles. mdpi.com |
| Solvent-Free Reactions | Reduced waste, often energy efficient. | Iron(III) phosphate catalyzed one-pot synthesis of 1,2-disubstituted benzimidazoles. mdpi.com |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchemrev.comjocpr.com The synthesis of benzimidazoles has greatly benefited from this technology.
For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and aldehydes can be achieved in as little as 5-10 minutes with excellent yields under microwave irradiation in solvent-free conditions, using a catalyst such as Er(OTf)3. mdpi.com Microwave heating has also been successfully applied to the cyclocondensation of o-phenylenediamines with various carboxylic acids or their derivatives. jchemrev.comjocpr.com
The key advantages of microwave-assisted synthesis include rapid heating, precise temperature control, and often improved reaction outcomes. jchemrev.comjocpr.com
Derivatization Strategies for Enhancing Molecular Complexity
The 1-(4-bromophenyl) moiety in the target molecule serves as a versatile handle for further chemical modifications, allowing for the enhancement of molecular complexity through various cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds. mdpi.comarkat-usa.org The bromine atom on the phenyl ring of this compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups. mdpi.comarkat-usa.org
The Heck reaction provides a method for the formation of carbon-carbon bonds between the aryl bromide and an alkene, leading to the synthesis of substituted styrenyl-benzimidazoles. wikipedia.org This reaction is also catalyzed by palladium complexes. wikipedia.org
The Buchwald-Hartwig amination can be employed to replace the bromine atom with a nitrogen-containing functional group by coupling with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the introduction of a wide range of amino substituents.
Table 4: Derivatization Reactions of the 1-(4-bromophenyl) Moiety
| Reaction | Reactant | Product Type |
|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acids/esters | Biaryls, aryl-alkyls |
| Heck Reaction | Alkenes | Substituted alkenes |
| Buchwald-Hartwig Amination | Amines | Aryl amines |
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds for various applications.
Introduction of Bromophenyl Substituents
The introduction of the 4-bromophenyl substituent onto the benzimidazole nitrogen is a critical step in the synthesis of the target compound. This transformation is generally accomplished through N-arylation reactions, with the Ullmann condensation and related copper-catalyzed cross-coupling reactions being the most prevalent methods. rsc.orgrsc.orgresearchgate.net
The Ullmann condensation involves the reaction of a benzimidazole with an aryl halide, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene, in the presence of a copper catalyst and a base. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent significantly influences the reaction efficiency. researchgate.net Modern protocols often utilize catalytic amounts of copper(I) salts, such as CuI, in combination with a ligand like 4,7-dimethoxy-1,10-phenanthroline to facilitate the coupling under milder conditions. nih.gov The general reaction is depicted below:
Scheme 1: Ullmann-type N-arylation of 2-ethyl-1H-benzo[d]imidazole.
Palladium-catalyzed Buchwald-Hartwig amination has also emerged as a powerful alternative for N-arylation, offering high yields and broad substrate scope. However, copper-catalyzed methods are often preferred for their cost-effectiveness. researchgate.net
Another approach involves the synthesis of 2-(4-bromophenyl)-1H-benzimidazole first, followed by N-alkylation. eresearchco.com This method, however, leads to a different regioisomer than the target compound.
Incorporation of Ethyl Moieties
The 2-ethyl substituent is typically introduced by condensing o-phenylenediamine with propanoic acid or its derivatives. The Phillips benzimidazole synthesis is a classic and widely used method for this purpose. adichemistry.comcolab.wsnih.gov This reaction involves heating o-phenylenediamine with propanoic acid, often in the presence of a dehydrating agent or a mineral acid like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate the cyclization and dehydration. eresearchco.comsemanticscholar.org
Scheme 2: Phillips condensation for the synthesis of 2-ethyl-1H-benzo[d]imidazole.
Microwave-assisted synthesis has been shown to accelerate this reaction, leading to higher yields in shorter reaction times. jchemrev.comorganic-chemistry.org The use of solid supports or alternative catalysts can also enhance the efficiency and environmental friendliness of the synthesis. nih.govnih.gov Once the 2-ethyl-1H-benzo[d]imidazole core is synthesized, it can then undergo N-arylation as described in the previous section to yield the final product.
Characterization Techniques for Structural Elucidation
The unambiguous identification and structural confirmation of this compound and its analogs rely on a combination of spectroscopic and crystallographic techniques.
Spectroscopic Methods in Compound Characterization (e.g., FTIR, NMR, Mass Spectrometry)
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The absence of a broad N-H stretching band, typically observed around 3200-3400 cm⁻¹, confirms the N1-substitution of the benzimidazole ring. researchgate.net Characteristic absorption bands for the synthesized compound would include:
C-H stretching vibrations of the aromatic rings and the ethyl group (around 3100-2850 cm⁻¹).
C=N and C=C stretching vibrations of the benzimidazole and phenyl rings (in the 1620-1450 cm⁻¹ region). researchgate.net
C-N stretching vibrations (around 1350-1250 cm⁻¹).
A characteristic C-Br stretching vibration, typically observed in the lower frequency region of the spectrum (around 600-500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole core and the 4-bromophenyl ring. The protons of the ethyl group would appear as a characteristic triplet for the methyl group and a quartet for the methylene group. The integration of these signals would correspond to the number of protons in each environment. diva-portal.orgclockss.org
¹³C NMR: The carbon-13 NMR spectrum would display signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbons in the benzimidazole ring and the 4-bromophenyl ring would be indicative of their electronic environment. nih.govugm.ac.id The carbon attached to the bromine atom would exhibit a characteristic chemical shift. The two carbons of the ethyl group would also show distinct signals.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units, would be a clear indicator of the presence of a single bromine atom. mjcce.org.mkresearchgate.netjournalijdr.comresearchgate.net Common fragmentation pathways for benzimidazole derivatives involve cleavage of the substituents from the heterocyclic core.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
|---|---|
| FTIR (cm⁻¹) | ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1610 (C=N), ~1500 (C=C), ~1300 (C-N), ~550 (C-Br) |
| ¹H NMR (ppm) | Aromatic protons (multiplets), Ethyl CH₂ (quartet), Ethyl CH₃ (triplet) |
| ¹³C NMR (ppm) | Signals for all aromatic and aliphatic carbons, with the C-Br carbon at a characteristic downfield shift. |
| Mass Spec (m/z) | Molecular ion peak with characteristic bromine isotopic pattern (M⁺, M+2⁺). |
X-ray Crystallography in Structural Analysis
For this compound, X-ray crystallography would confirm the connectivity of the atoms and the substitution pattern. It would also reveal the dihedral angle between the benzimidazole ring system and the 4-bromophenyl ring, which is a key conformational feature. mdpi.com In the solid state, intermolecular interactions such as π-π stacking or halogen bonding involving the bromine atom could be observed, which influence the crystal packing. mdpi.com
Table 2: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C, C-Br). |
| Bond Angles | Angles between adjacent bonds, defining the geometry of the molecule. |
| Dihedral Angles | Torsional angles, describing the rotation around bonds, such as the angle between the benzimidazole and bromophenyl planes. |
| Crystal Packing | Arrangement of molecules in the crystal lattice and intermolecular interactions. |
Computational and Theoretical Investigations of 1 4 Bromophenyl 2 Ethyl 1h Benzo D Imidazole and Benzimidazole Derivatives
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometric and electronic properties of benzimidazole (B57391) derivatives, providing a foundational understanding of their chemical behavior. researchgate.netorientjchem.org DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G**, are employed to optimize molecular geometries and predict various properties. researchgate.netorientjchem.orginpressco.comresearchgate.net
Conformational Analysis
Conformational analysis determines the spatial arrangement of atoms in a molecule and the energies associated with different arrangements. For 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole, the conformation is characterized by the relative orientations of its three main components: the benzimidazole core, the N-substituted 4-bromophenyl ring, and the C-substituted ethyl group.
X-ray crystallography of the compound reveals precise details about its solid-state conformation. nih.gov In the crystal structure of 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole, the benzimidazole system itself is nearly flat, with the fused benzene (B151609) and imidazole (B134444) rings having a dihedral angle of just 2.6(3)°. nih.gov However, the entire molecule is not planar. The attached 4-bromophenyl ring is significantly twisted out of the plane of the benzimidazole core, with a dihedral angle of 44.5(2)°. nih.gov This twisted conformation is a critical feature, influencing how the molecule packs in a crystal and how it may interact with a receptor binding site. Computational DFT studies on related 2-aryl benzimidazoles often involve potential energy surface scans to identify the most stable conformations by rotating key dihedral angles, confirming that non-planar structures are frequently energetically favored. researchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comschrodinger.com A smaller energy gap suggests higher reactivity and greater ease of electronic excitation. nih.govnih.gov
In DFT studies of benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO distribution can vary depending on the substituents. researchgate.netnih.gov For 2-aryl benzimidazoles, the HOMO-LUMO transition often involves an electron density transfer from the benzimidazole core to the aryl substituent. researchgate.net The introduction of electron-withdrawing groups, such as the bromo-substituent on the phenyl ring, typically lowers the LUMO energy and reduces the HOMO-LUMO gap, thereby increasing the molecule's reactivity and potential for intermolecular charge transfer. nih.govrsc.org
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | -7.989 | -1.229 | 6.760 | nih.gov |
| Methyl 1-(4-methylphenylsulfonyl)-2-(4-methylphenyl)-1H-benzo[d]imidazole-6-carboxylate | -7.887 | -0.701 | 7.186 | nih.gov |
| Methyl 1-(4-methoxyphenylsulfonyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate | -7.611 | -0.893 | 6.718 | nih.gov |
| Methyl 1-(4-chlorophenylsulfonyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate | -8.129 | -1.579 | 6.550 | nih.gov |
| Methyl 1-(4-nitrophenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | -8.667 | -4.786 | 3.881 | nih.gov |
Reactivity Indices and Charge Distribution Calculations
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. kastamonu.edu.trresearchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules (larger HOMO-LUMO gap) being less reactive. nih.gov
Charge distribution calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial atomic charges on each atom in the molecule. nih.gov This information is used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netuni-muenchen.de For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are typically electron-rich regions, making them likely sites for electrophilic attack or hydrogen bonding. nih.govuni-muenchen.de These maps are invaluable for predicting how a molecule will interact with biological macromolecules. nih.gov
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comnih.gov In drug discovery, MD simulations are performed to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.netrsc.org By simulating the complex in a dynamic environment (typically including water and ions) for a set period (e.g., 100 nanoseconds), researchers can observe how the ligand's binding pose evolves and how stable its interactions with the protein are. rsc.org
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable, low-fluctuation RMSD value over the simulation time suggests the complex is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. High RMSF values in certain regions can highlight flexible parts of the protein that are important for ligand binding or conformational changes. researchgate.net
For benzimidazole derivatives, MD simulations have been used to confirm the stability of their binding to various targets, such as the enzyme COX-2 and bacterial proteins, supporting the initial findings from docking studies. rsc.orgnih.gov
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). ijpsjournal.com The primary goal is to predict the binding mode and affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted binding. ukm.my Software like AutoDock Vina is commonly used for these studies. ukm.mynih.govamazonaws.com
Docking studies on various benzimidazole derivatives have shown their potential to bind to a wide range of biological targets, including protein kinases (such as EGFR), cyclooxygenase (COX) enzymes, and topoisomerase. ukm.myresearchgate.netacs.orgnih.gov For example, docking studies of benzimidazole-thiazole hybrids against the COX-2 enzyme have yielded promising docking scores, such as -8.927 kcal/mol, suggesting strong inhibitory potential. rsc.org Similarly, studies targeting the EGFR kinase domain have identified benzimidazole derivatives with binding energies of -8.1 kcal/mol. ukm.my
| Compound Class | Protein Target | Best Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Benzimidazole-Thiazole Hybrids | COX-2 | -8.927 | rsc.org |
| Keto-Benzimidazoles (Sulfonyl Substituted) | EGFR (wild-type) | -8.1 | ukm.my |
| 2-Phenyl Benzimidazole | Estrogen Receptor (1CX2) | -7.1 | researchgate.net |
| Benzimidazo[2,1-b]thiazole-7-sulfonamides | DprE1 (Antitubercular Target) | -6.2 | nih.gov |
| 2-(Aryl)benzo[d]imidazoles | Tubulin (Colchicine Site) | -8.54 | nih.gov |
Ligand-Protein Interaction Profiling
Beyond the binding score, docking analysis provides a detailed profile of the specific interactions between the ligand and the amino acid residues in the protein's active site. ijpsr.com These interactions are crucial for binding affinity and selectivity. Common types of interactions observed for benzimidazole derivatives include:
Hydrogen Bonds: The nitrogen atoms in the imidazole ring are frequent hydrogen bond acceptors, forming key interactions with residues like methionine, serine, or histidine in the binding pocket. ukm.mynih.gov
Hydrophobic Interactions: The aromatic benzimidazole core and its phenyl substituents often engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. ukm.my
Halogen Bonds: The bromine atom in this compound can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.
For instance, docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor identified key hydrogen bonds with His102 and Ser206 residues at the α1/γ2 interface. nih.govnih.gov Similarly, studies with EGFR have shown that the central part of the benzimidazole scaffold often forms hydrogen bonds, while the phenyl rings engage in hydrophobic interactions. ukm.my This detailed interaction profiling is essential for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective inhibitors.
In Silico Screening and Virtual Drug Design Approaches
Computational and theoretical investigations play a pivotal role in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates. For benzimidazole derivatives, including compounds structurally related to this compound, in silico screening and virtual drug design approaches have been instrumental in elucidating their therapeutic potential across various diseases. These computational methods allow for the prediction of molecular interactions, pharmacokinetic properties, and potential biological targets, thereby guiding the synthesis and experimental evaluation of novel compounds.
Virtual screening of large compound libraries based on the benzimidazole scaffold has been a common strategy to identify hits with desired biological activities. For instance, a ligand-based virtual screening of over 750 million compounds from the ZINC15 database, using the benzimidazole substructure, yielded 53,410 molecules that adhered to Lipinski's rule of five. Subsequent molecular docking of these compounds against the Trypanosoma cruzi triosephosphate isomerase (TcTIM) interface identified 1,604 potential inhibitors with binding energies ranging from -10.6 to -8.9 Kcal/mol. nih.gov
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been extensively applied to benzimidazole derivatives to explore their potential as inhibitors of various enzymes implicated in diseases like cancer, microbial infections, and tuberculosis. For example, in the pursuit of anticancer agents, molecular docking studies have been conducted on benzimidazole derivatives against targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). iftmuniversity.ac.inacs.org
In one study focused on developing EGFR inhibitors for breast cancer, newly designed benzimidazole derivatives demonstrated favorable docking interaction energies. Notably, compounds 1a and 1i exhibited docking scores of -8.6 Kcal/mol and -8.4 Kcal/mol, respectively, which were superior to the reference compound's score of -7.4 Kcal/mol. iftmuniversity.ac.inresearchgate.net Similarly, in the context of antitubercular drug discovery, 23 benzimidazole derivatives were docked against four different mycobacterial targets, with the Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) enzyme being identified as a key target. The molecules exhibited binding affinities of less than -8.0 kcal/mol, with compound 21 emerging as the most promising candidate based on its binding affinity and subsequent molecular dynamics simulations. nih.govresearchgate.net
The predictive power of in silico approaches extends to the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for evaluating the drug-likeness of candidate molecules at an early stage of development. Computational tools are used to calculate various physicochemical descriptors and pharmacological properties, ensuring that the designed compounds have a higher probability of clinical success. nih.gov For instance, in a study designing novel benzimidazole derivatives, the compounds were found to pass Lipinski's rule of five, indicating good oral bioavailability, and were predicted to be non-hepatotoxic. iftmuniversity.ac.in
Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool that has been applied to benzimidazole derivatives. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their half-maximal inhibitory concentration (IC50) against the MDA-MB-231 triple-negative breast cancer cell line. The model showed a high correlation coefficient (R² = 0.904), indicating its predictive capability. researchgate.net
Molecular dynamics (MD) simulations provide further insights into the stability of ligand-protein complexes over time. For instance, an MD simulation study of a novel benzimidazole derivative designed as an EGFR inhibitor revealed that the molecule attained equilibrium at 0.15 nm, suggesting a stable interaction within the binding pocket of the protein. iftmuniversity.ac.inresearchgate.net In another study, MD simulations were used to confirm the stability of complexes formed between benzimidazole derivatives and SARS-CoV-2 target proteins. researchgate.net
The following interactive data tables summarize some of the key findings from in silico studies on various benzimidazole derivatives.
| Compound/Derivative | Target Protein | Docking Score (Kcal/mol) | Reference |
| Benzimidazole derivative 1a | EGFR | -8.6 | iftmuniversity.ac.inresearchgate.net |
| Benzimidazole derivative 1i | EGFR | -8.4 | iftmuniversity.ac.inresearchgate.net |
| Reference Compound 4 | EGFR | -7.4 | iftmuniversity.ac.inresearchgate.net |
| Benzimidazole derivative 21 | DprE1 | < -8.0 | nih.govresearchgate.net |
| Fenbendazole (FBZ) | VEGFR-2 | Not specified | acs.org |
| Mebendazole (MBZ) | VEGFR-2 | Not specified | acs.org |
| Albendazole (ABZ) | VEGFR-2 | Not specified | acs.org |
| Study Type | Focus | Key Findings | Reference |
| Virtual Screening | Identification of Trypanocidal Agents | Identified 1604 potential inhibitors of TcTIM with binding energies between -10.6 and -8.9 Kcal/mol. | nih.gov |
| 3D-QSAR | Development of Anticancer Leads | Generated a pharmacophore model for EGFR inhibitors with a correlation coefficient of 0.8412. | iftmuniversity.ac.inresearchgate.net |
| Molecular Docking | Antifungal Drug Discovery | Screened benzimidazole derivatives against Mycobacterium Tuberculosis enzymes (1E9X and 3IW2). | mdpi.com |
| ADMET Prediction | Drug-Likeness of Anticancer Agents | Confirmed that designed benzimidazole derivatives passed Lipinski's rule of five and were predicted to be non-hepatotoxic. | iftmuniversity.ac.in |
| Molecular Dynamics | Stability of Ligand-Protein Complex | Showed that a designed EGFR inhibitor (1a) was stable within the binding pocket. | iftmuniversity.ac.inresearchgate.net |
These computational and theoretical investigations underscore the versatility of the benzimidazole scaffold in drug design and highlight the power of in silico methods to accelerate the discovery of new therapeutic agents. By predicting molecular interactions and drug-like properties, these approaches provide a rational basis for the synthesis and experimental testing of promising benzimidazole derivatives.
Biological Activities and Mechanistic Studies of 1 4 Bromophenyl 2 Ethyl 1h Benzo D Imidazole Analogs in Vitro Research
Evaluation of Antimicrobial Potency
Benzimidazole (B57391) derivatives have been extensively studied for their potential to combat various microbial pathogens. researchgate.netresearchgate.net The structural versatility of the benzimidazole nucleus, particularly through substitutions at the 1 and 2 positions, allows for the modulation of their antimicrobial spectrum and potency. researchgate.net
Analogs of 1,2-disubstituted benzimidazoles have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Research indicates that bulky group substitutions at the second position of the benzimidazole ring play a significant role in their antibacterial activity. Various studies have screened libraries of these compounds against medically relevant bacterial strains. For instance, certain derivatives have shown activity against Bacillus subtilis and Escherichia coli. tsijournals.com Some compounds displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) comparable to the antibiotic ciprofloxacin. nih.gov Furthermore, specific amidinobenzimidazole derivatives have shown a marked antibacterial effect against ESBL-producing E. coli, with potency greater than that of ceftazidime and ciprofloxacin in vitro. tandfonline.com
| Compound Type | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Amidinobenzimidazole derivatives | ESBL-producing E. coli | Potency better than ceftazidime and ciprofloxacin. | tandfonline.com |
| Amidinobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong inhibitory activity observed. | tandfonline.com |
| 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs comparable to ciprofloxacin. | nih.gov |
| 1,2-disubstituted benzimidazoles | Bacillus subtilis | Moderate activity reported. | tsijournals.com |
| 1,2-disubstituted benzimidazoles | Escherichia coli | Good activity reported. | tsijournals.com |
The antifungal properties of benzimidazole derivatives are well-documented, forming the basis for their use in both medicine and agriculture. asm.orgmdpi.com In vitro studies have demonstrated that these compounds are active against a variety of pathogenic fungi, including Aspergillus and Candida species. nih.gov The antifungal activity of bisbenzimidazoles has been found to be dependent on the length of the alkyl chain substitutions. nih.gov
Several synthesized benzimidazole derivatives have exhibited potent fungicidal activity, with MIC values equivalent or superior to established agents like amphotericin B and fluconazole against certain fungal strains. nih.govnih.gov One study synthesized a direct analog, 2-((1-(4-bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole, and evaluated its antifungal properties. mdpi.com The mechanism of action for many antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com This is often achieved by targeting the enzyme lanosterol 14-α-demethylase (cytochrome P450 CYP51). mdpi.comtandfonline.com
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Bisbenzimidazole derivatives | Various pathogenic strains | 0.975 - 15.6 µg/mL | nih.gov |
| Benzimidazole-oxadiazole compounds | Candida albicans | 1.95 µg/mL (MIC50) | mdpi.com |
| Benzimidazole phenylhydrazone derivatives | Rhizoctonia solani | 1.20 µg/mL (EC50) | mdpi.com |
| Benzimidazole phenylhydrazone derivatives | Magnaporthe oryzae | 1.85 µg/mL (EC50) | mdpi.com |
Benzimidazoles have been widely utilized as anthelmintic agents in both human and veterinary medicine since the 1960s. asm.orgnih.gov Their antiparasitic activity extends to various protozoa. nih.gov In vitro studies have shown that certain benzimidazole derivatives are highly active against the protozoan parasites Trichomonas vaginalis and Giardia lamblia. asm.orgnih.gov For example, mebendazole and flubendazole demonstrated 50% inhibitory concentrations (IC50) in the range of 0.005 to 0.16 µg/ml against these parasites. asm.orgnih.gov Additionally, some amidinobenzimidazole derivatives have shown enhanced inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. tandfonline.com The primary mechanism for the anthelmintic and antiprotozoal activity of many benzimidazoles is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell structure and division. asm.orgnih.gov
Antiproliferative and Anticancer Activities in Cell Lines
The structural similarity of benzimidazoles to purine (B94841) bases makes them promising candidates for anticancer therapy, as they can interfere with the biological processes of cancer cells. researchgate.netiiarjournals.org A wide range of 1,2-disubstituted benzimidazole derivatives have been reported to possess antiproliferative effects against various cancer cell lines. researchgate.net
Numerous studies have demonstrated the ability of benzimidazole analogs to inhibit the growth of human cancer cells in vitro. A study on closely related 1-(4-substituted phenyl)-2-ethyl imidazole (B134444) derivatives found that a bromo substituent at the para-position of the phenyl ring contributed significantly to antitumor activity. nih.gov This specific analog, 1-(4-bromophenyl)-2-ethyl-1H-imidazole, exhibited potent antiproliferative activity against human lung (A549), cervical (HeLa), and gastric (SGC-7901) cancer cell lines, with IC50 values of 6.60, 3.24, and 5.37 µM, respectively. nih.gov Other benzimidazole anthelmintics, such as albendazole and flubendazole, have also shown significant concentration- and time-dependent inhibition of intestinal cancer cell proliferation. nih.gov
| Compound | A549 (Lung) | HeLa (Cervical) | SGC-7901 (Gastric) | HCT8 (Intestinal) | Reference |
|---|---|---|---|---|---|
| 1-(4-bromophenyl)-2-ethyl-1H-imidazole | 6.60 µM | 3.24 µM | 5.37 µM | - | nih.gov |
| Albendazole | - | - | - | 0.3 µM | nih.gov |
| Flubendazole | - | - | - | 0.9 µmol/l | nih.gov |
Benzimidazole derivatives exert their anticancer effects through various mechanisms, most notably by inducing cell cycle arrest and apoptosis (programmed cell death). mdpi.com
Cell Cycle Arrest: Different analogs can halt the cell cycle at various phases. Some derivatives, like albendazole, induce cell cycle arrest in the G2/M phase, often by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation. nih.gov Other compounds have been shown to arrest the cell cycle in the G1 phase. iiarjournals.org For instance, the benzimidazole derivative CCL299 was found to induce G1 arrest in HepG2 and HEp-2 cells, potentially by activating the p53-p21 pathway. iiarjournals.orgnih.gov Certain benzimidazole-based 1,3,4-oxadiazole derivatives have also been shown to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com
Apoptosis Induction: A key strategy in cancer therapy is to trigger apoptosis in tumor cells. nih.gov Benzimidazole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. mdpi.com This is often characterized by a change in the ratio of Bcl-2 family proteins. nih.gov Studies on the 1-(4-bromophenyl)-2-ethyl-1H-imidazole analog demonstrated that it induced apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Similarly, other benzimidazole hybrids were found to upregulate pro-apoptotic proteins Caspase-3 and Bax, leading to cell death. mdpi.com This disruption of mitochondrial membrane potential and subsequent activation of caspases are hallmark events of the apoptotic cascade initiated by these compounds. biotech-asia.org
| Compound/Analog | Cell Line | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 1-(4-bromophenyl)-2-ethyl-1H-imidazole | - | Increased Bax, Decreased Bcl-2 | Induction of apoptosis via mitochondrial pathway. | nih.gov |
| Albendazole/Flubendazole | Intestinal cancer cells | G2/M phase arrest | Inhibition of tubulin polymerization. | nih.gov |
| CCL299 | HepG2, HEp-2 | G1 phase arrest, Apoptosis | Activation of p53-p21 pathway. | iiarjournals.orgnih.gov |
| Benzimidazole-hydrazide hybrids | HepG2 | Apoptosis | Upregulation of Caspase-3 and Bax; Downregulation of Bcl-2. | mdpi.com |
Enzyme Inhibition Studies
The inhibitory effects of 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole analogs have been evaluated against various enzymes, demonstrating a broad spectrum of activity.
Kinase Inhibitory Activities
Benzimidazole derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
EGFR and HER2 Inhibition: Analogs of this compound have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives, which share the core benzimidazole structure, have been evaluated for their kinase inhibitory potential. Notably, compounds with halogen substitutions, including bromine, exhibited significant inhibition of both EGFR and HER2. nih.gov
CDK2 and mTOR Inhibition: The same series of benzimidazole-benzylidenebenzohydrazide hybrids also demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and the mammalian Target of Rapamycin (mTOR). Specifically, certain halogenated derivatives emerged as potent inhibitors of these kinases, suggesting their potential as multi-targeted kinase inhibitors. nih.gov
Tyrosine Kinase Inhibition: The broader class of benzimidazole derivatives has been extensively studied as tyrosine kinase inhibitors. These compounds can effectively target the ATP-binding site of tyrosine kinases, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. nih.govmdpi.comsemanticscholar.org
Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation, has also been a target for benzimidazole-related structures. Although direct inhibitory data for this compound is not extensively available, the general class of nitrogen-containing heterocyclic compounds, including benzimidazoles, has been explored for Pim-1 inhibition. researchgate.netresearchgate.net
| Compound Analogs | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | mTOR IC₅₀ (µM) |
|---|---|---|---|---|
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | 1.12 | 1.54 | 2.13 | 2.54 |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide | 0.98 | 1.21 | 1.87 | 2.11 |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | 0.87 | 1.15 | 1.65 | 1.98 |
Other Enzymatic Target Modulations
Beyond kinases, analogs of this compound have been investigated for their effects on other key enzymes.
α-Glucosidase Inhibition: A series of novel benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. All tested compounds showed more potent inhibition than the standard drug acarbose. This suggests that the benzimidazole scaffold is a promising pharmacophore for the development of new α-glucosidase inhibitors.
Urease Inhibition: Several studies have highlighted the potential of benzimidazole derivatives as effective urease inhibitors. In one study, a series of novel benzimidazole derivatives demonstrated potent urease inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitors thiourea and hydroxyurea. nih.govtandfonline.com For example, compound 8e from one study, 2-(2-ethoxyphenyl)-5-fluoro-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole, exhibited the most potent urease inhibition with an IC₅₀ of 3.36 µM. nih.gov Another study on imidazo[2,1-b]thiazole derivatives, which are structurally related to benzimidazoles, also reported potent urease inhibition, with the most active compound showing an IC₅₀ value of 2.94 ± 0.05 μM. nih.gov
| Compound Analogs | Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-(2-ethoxyphenyl)-5-fluoro-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole | Urease | 3.36 |
| 2-(2-propoxyphenyl)-5-fluoro-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole | Urease | 7.04 |
| 2-(p-tolyl)-5-fluoro-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole | Urease | 7.14 |
| 5-fluoro-2-phenyl-6-(4-ethylpiperazin-1-yl)-1H-benzo[d]imidazole | Urease | 7.18 |
Antioxidant Capacity Assessments
The antioxidant properties of benzimidazole derivatives have been a subject of considerable research. These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. Studies on various 1H-benzimidazole derivatives have shown significant antioxidant activity. The presence of a p-bromophenyl substituent on the benzimidazole ring has been associated with enhanced antioxidant effects in some instances.
Mechanistic Elucidation of Biological Responses (In Vitro Cellular Pathways)
The biological activities of this compound analogs are underpinned by their modulation of key cellular pathways, particularly those leading to apoptosis and cell cycle arrest.
In vitro studies on cancer cell lines have shown that certain benzimidazole derivatives can induce apoptosis. For example, a study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives revealed that these compounds could trigger programmed cell death. nih.gov The mechanism of apoptosis induction often involves the modulation of the Bcl-2 family of proteins. Specifically, these compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, mechanistic studies on a lead benzimidazole-benzylidenebenzohydrazide hybrid compound demonstrated its ability to induce cell cycle arrest in cancer cells. nih.gov This arrest in the cell cycle progression prevents the proliferation of cancer cells. The induction of apoptosis is further confirmed by the activation of executioner caspases, such as caspase-3, which play a central role in the apoptotic cascade. nih.gov These findings suggest that the anticancer effects of these benzimidazole analogs are mediated through the intrinsic apoptotic pathway and cell cycle disruption. nih.govnih.gov
Structure Activity Relationship Sar Studies Pertaining to 1 4 Bromophenyl 2 Ethyl 1h Benzo D Imidazole Scaffold Modifications
Impact of Substituents on Benzimidazole (B57391) Core Activity
The biological profile of benzimidazole derivatives is significantly influenced by the nature of the substituents at various positions on the benzimidazole nucleus. Key positions that have been extensively studied for their impact on pharmacological activity are the N1 and C2 positions.
The substituent at the N1 position of the benzimidazole ring plays a crucial role in modulating the pharmacological properties of the molecule. This position is often targeted for modification to enhance potency, selectivity, and pharmacokinetic properties.
In the case of 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole, the N1-substituent is a 4-bromophenyl group. The introduction of an aryl group at this position, as opposed to an alkyl chain, can significantly influence the compound's interaction with biological targets. For instance, in a series of N-substituted benzimidazole derivatives, the presence of an N-benzyl group was found to enhance anti-inflammatory action. nih.gov
Studies on various benzimidazole derivatives have shown that the nature of the N1-substituent can dictate the type and potency of the biological activity. For example, in a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, it was observed that increasing the length of the alkyl chain at the N-1 position could positively influence the chemotherapeutic efficacy of the compounds. acs.org Specifically, derivatives with pentyl and heptyl substitutions at the N-1 position were found to be the most effective anticancer molecules in one study. acs.org This suggests that the lipophilicity and steric bulk of the N1-substituent are critical determinants of activity.
Conversely, for certain activities, a smaller alkyl group like ethyl may be optimal. For instance, in a study on dabigatran derivatives as thrombin inhibitors, it was found that ethyl group substitution at N-1 of benzimidazole exhibited better anticoagulant activity compared to longer or larger side chains, which was attributed to favorable hydrophobic/lipophilic interactions within the active pocket of the enzyme. mdpi.com The antifungal activity of some benzimidazole-triazole hybrids was found to decrease with an increase in the alkyl chain length from methyl to ethyl at the N1 position. nih.gov
The following table summarizes the impact of different N1-substituents on the biological activity of benzimidazole derivatives based on various studies.
| N1-Substituent | Biological Activity | Key Findings |
| Alkyl Chains (general) | Antibacterial | A hydrophobic unit, such as an aliphatic chain, at the N1 position is generally favorable for antibacterial activity. |
| Methyl | Antibacterial, Antifungal | A methyl group at N1 has shown significant antibacterial activity in some series. In some cases, antifungal activity was higher with a methyl group compared to an ethyl group. nih.gov |
| Ethyl | Anticoagulant, Antifungal | An ethyl group at N1 showed optimal anticoagulant activity in a series of dabigatran analogs. mdpi.com In another study, antifungal activity decreased when the N1-substituent was changed from methyl to ethyl. nih.gov |
| Benzyl | Anti-inflammatory | Substitution of a benzyl group at the N1-position enhanced anti-inflammatory action. nih.gov |
| Phenyl | Antifungal | Introduction of a phenyl ring at the N1 position was found to increase antifungal activity. nih.gov |
| Substituted Phenyl | Anticancer | The presence of a 4-bromophenyl group, as in the title compound, contributes to the overall lipophilicity and electronic properties of the molecule, which can be crucial for its anticancer activity. |
The C2 position of the benzimidazole ring is another critical site for modification, and the nature of the substituent at this position profoundly affects the biological activity of the resulting compounds.
In the parent compound, this compound, the C2-substituent is an ethyl group. However, a vast body of research has explored the impact of replacing this alkyl group with aryl moieties, including phenyl and halogenated phenyl groups. The introduction of a phenyl ring at the C2 position often leads to enhanced biological activity. For example, in a study of 2,4-diphenyl-1H-imidazole analogs, potent CB2 agonist activity was observed.
The substitution pattern on the C2-phenyl ring is also a key determinant of activity. Halogenation of the C2-phenyl ring can either enhance or diminish the pharmacological profile depending on the position and nature of the halogen. For instance, in a series of benzimidazole derivatives targeting the hTRPV-1 receptor, a 4-trifluoromethyl group on the C2-phenyl moiety resulted in potent antagonism, while replacing it with tert-butyl, methyl, or fluoro groups led to decreased activity. nih.gov
The following table illustrates the influence of various C2-substituents on the pharmacological activity of benzimidazole derivatives.
| C2-Substituent | Biological Activity | Key Findings |
| Ethyl | General | The ethyl group in the title compound provides a certain level of lipophilicity and steric bulk that contributes to its overall activity profile. |
| Phenyl | Anticancer, Antimicrobial | The presence of a phenyl group at the C2 position is a common feature in many biologically active benzimidazoles. nih.gov |
| Halogenated Phenyl | Anticancer, Antimicrobial, hTRPV-1 Antagonist | The position and nature of the halogen on the C2-phenyl ring are critical. A 4-trifluoromethyl group was optimal for hTRPV-1 antagonism. nih.gov The presence of a chlorine atom at the para position of the phenyl ring at C2 was favorable for antibacterial activity in one study. nih.gov |
| Substituted Anilines | Anti-inflammatory | 2-(substituted anilino)benzimidazoles have shown significant anti-inflammatory activity. nih.gov |
| 2-Pyridinyl | Anti-inflammatory | Isosteric replacement of a thiazole ring with a 2-pyridinyl group at C2 led to compounds with better anti-inflammatory activity than phenylbutazone. nih.gov |
Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and pharmacological activity of lead compounds. In the context of benzimidazole derivatives, the position and type of halogen substituent can have a profound impact on their biological profile.
In this compound, the bromine atom on the N1-phenyl ring is a key feature. The presence of a halogen, such as bromine, can enhance lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets of target proteins. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
Studies on various benzimidazole derivatives have demonstrated the importance of halogenation patterns. For instance, in a series of benzimidazole derivatives, the presence of a chlorine atom on the phenyl ring at position-4 was found to be favorable for antibacterial activity. nih.gov Theoretical investigations have also explored the effect of halogenation with fluorine, chlorine, and bromine on the photophysical properties of benzimidazole derivatives, although its effect was found to be less significant than solvent polarization in the context of excited state intramolecular proton transfer (ESIPT). nih.gov
The following table summarizes the effects of different halogenation patterns on the pharmacological activities of benzimidazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit from SAR studies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound may not be explicitly available, the principles of QSAR are implicitly derived from the extensive SAR studies conducted on benzimidazole derivatives.
QSAR models for benzimidazoles typically employ a range of molecular descriptors to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. researchgate.net
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions with the target receptor.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar refractivity, and various topological indices. They are important for determining the fit of the molecule into the binding site of a receptor.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. Lipophilicity is critical for membrane permeability and hydrophobic interactions with the target.
From the SAR studies discussed, it is evident that modifications to the N1 and C2 substituents, as well as halogenation, directly impact these descriptors. For instance, increasing the alkyl chain length at N1 increases lipophilicity (logP). Adding a phenyl group at C2 increases molecular weight and alters steric and electronic properties. Halogenation affects both lipophilicity and electronic properties.
A 2D-QSAR model developed for a series of 131 benzimidazole derivatives against a breast cancer cell line showed a strong correlation, indicating the predictive power of such models. researchgate.net This model, like others for benzimidazoles, would rely on descriptors that quantify the structural features highlighted in the SAR studies.
Design Principles for Optimized Benzimidazole Derivatives
Based on the extensive SAR and implicit QSAR findings, several key design principles can be formulated for the optimization of benzimidazole derivatives with enhanced pharmacological profiles. nih.gov
N1-Substituent Optimization: The choice of the N1-substituent is critical and should be tailored to the specific biological target. For activities requiring increased lipophilicity and cellular penetration, longer alkyl chains or aryl groups may be beneficial. For targets where specific hydrophobic interactions are key, smaller alkyl groups like ethyl might be optimal. The introduction of a phenyl ring at N1 can also promote antifungal activity. nih.gov
C2-Substituent Modification: The C2 position offers a prime location for introducing diversity. Aryl groups, particularly substituted phenyl rings, are often favored over simple alkyl groups for enhanced activity. The nature and position of substituents on the C2-phenyl ring must be carefully selected. For example, electron-withdrawing groups like trifluoromethyl can be highly effective for certain targets.
Strategic Halogenation: Halogenation is a powerful tool for fine-tuning the properties of benzimidazole derivatives. The position and type of halogen are crucial. Para-substitution on phenyl rings at both N1 and C2 is a common and often effective strategy. The choice between different halogens (e.g., F, Cl, Br) can significantly impact activity and should be empirically determined for each target.
Balancing Lipophilicity and Polarity: A crucial aspect of optimization is achieving an optimal balance between lipophilicity (logP) and polarity (Topological Polar Surface Area - TPSA). While high lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor solubility and off-target effects. QSAR studies on benzimidazoles have highlighted the importance of hydrophobicity and reduced polarity for activity. crpsonline.com
Medicinal Chemistry and Future Perspectives for 1 4 Bromophenyl 2 Ethyl 1h Benzo D Imidazole in Drug Discovery
Lead Compound Identification and Optimization Strategies
The identification of a lead compound is a critical first step in the drug discovery process. A compound like 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole could emerge as a lead from high-throughput screening campaigns or through rational drug design based on the known biological activities of the benzimidazole (B57391) scaffold. The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which allows it to interact with a wide range of biological targets.
Once identified as a lead, optimization strategies would focus on enhancing its potency, selectivity, and pharmacokinetic properties. For benzimidazole derivatives, structure-activity relationship (SAR) studies are pivotal. These studies systematically modify the substituents at various positions of the benzimidazole ring to understand their impact on biological activity.
For this compound, key positions for modification would include:
The 2-position: The ethyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site.
The N1-position: The 4-bromophenyl group is a significant feature. The bromine atom can act as a hydrogen bond acceptor and its position on the phenyl ring is crucial. Modifications could involve changing the halogen, altering its position, or introducing other substituents to modulate lipophilicity and electronic properties. Research on related 1-(4-substituted phenyl)-2-ethyl imidazole (B134444) derivatives has shown that a bromo substituent can contribute significantly to antitumor activity. For instance, a compound with a para-bromo substituent exhibited potent activity against several cancer cell lines. nih.gov
The Benzene (B151609) Ring of the Benzimidazole Core: Substitutions at the 4, 5, 6, and 7-positions could influence binding affinity and metabolic stability.
An example of lead optimization in a related series of N-alkylated 2-(4-bromophenyl)-1H-benzimidazole derivatives demonstrated that different alkylating agents at the N1 position could influence antimicrobial activity against various bacterial and fungal strains. eresearchco.com
Table 1: Representative SAR data for related benzimidazole derivatives
| Compound/Derivative Class | Modification | Observed Biological Activity |
| 1-(4-substituted phenyl)-2-ethyl imidazoles | para-Bromo substitution on the phenyl ring | Potent antitumor activity against A549, HeLa, and SGC-7901 cell lines nih.gov |
| N-alkylated 2-(4-bromophenyl)-1H-benzimidazoles | Alkylation at the N1 position | Varied antimicrobial activity against E. coli, S. aureus, C. albicans, A. niger, and A. clavatus eresearchco.com |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures (scaffolds) that can maintain the biological activity of a known lead compound. This is often pursued to improve properties such as potency, selectivity, or to circumvent existing patents. For this compound, the benzimidazole core could be replaced with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement.
Potential bioisosteric replacements for the benzimidazole scaffold include:
Indole
Benzothiazole
Benzoxazole
Imidazopyridine
Bioisosteric replacement can also be applied to the substituents. For example, the bromine atom on the phenyl ring could be replaced with other groups of similar size and electronic character, such as a trifluoromethyl group or a cyano group. The ethyl group at the 2-position could be replaced with a cyclopropyl group to introduce conformational rigidity or an oxetane ring to improve solubility.
Development of Multi-Targeted Agents
The development of multi-targeted agents, which are single molecules designed to interact with multiple biological targets, is a growing area in drug discovery, particularly in complex diseases like cancer. The benzimidazole scaffold is well-suited for the design of such agents due to its ability to be extensively decorated with different functional groups, allowing for the incorporation of pharmacophores for multiple targets.
For a compound like this compound, one could envision hybrid molecules that combine its potential activity with that of other known pharmacophores. For instance, if this benzimidazole derivative shows activity against a particular kinase, it could be linked to another moiety that inhibits a different kinase involved in a related signaling pathway. A study on benzimidazole-(halogenated)benzylidenebenzohydrazide hybrids found that these compounds could act as multi-kinase inhibitors, showing activity against EGFR, HER2, and CDK2. mdpi.com
Emerging Applications in Targeted Therapies
Targeted therapies are designed to interfere with specific molecules that are involved in the growth, progression, and spread of diseases like cancer. Benzimidazole derivatives have shown promise in various targeted therapy approaches. Given the structural features of this compound, it could potentially be explored for several emerging applications:
Kinase Inhibition: Many benzimidazole-containing compounds have been developed as kinase inhibitors. The 1-aryl-2-alkyl-benzimidazole scaffold can be designed to fit into the ATP-binding pocket of various kinases.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Certain benzimidazole derivatives have been investigated as PARP inhibitors.
Targeting Microtubules: Some benzimidazoles are known to interfere with microtubule polymerization, a validated target in cancer chemotherapy.
Future Research Directions in Benzimidazole Chemical Biology
The field of chemical biology utilizes small molecules to study and manipulate biological systems. Future research on this compound and related compounds could focus on several key areas:
Probe Development: If the compound shows high potency and selectivity for a particular biological target, it could be developed into a chemical probe to study the function of that target in cells and organisms. This would involve synthesizing derivatives with tags for visualization (e.g., fluorescent dyes) or for affinity-based proteomics to identify its binding partners.
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound exerts its biological effects is crucial. This would involve a combination of in vitro biochemical assays, cell-based assays, and computational modeling.
Exploration of New Therapeutic Areas: While cancer and infectious diseases are common targets for benzimidazoles, future research could explore the potential of this compound in other areas, such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases. The structural similarity of benzimidazoles to purines suggests a wide range of potential biological interactions to be explored.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole?
Methodological Answer:
A common approach involves copper(II)-catalyzed coupling of benzimidazole derivatives with arylboronic acids. For example, reacting benzimidazole with (4-bromophenyl)boronic acid in methanol at 40°C using CuCl₂·2H₂O (8 mol%) yields the target compound in 85% after purification via column chromatography (60:40 hexane:ethyl acetate) . Key steps include refluxing under inert conditions, aqueous workup with sodium bicarbonate, and spectroscopic validation (¹H/¹³C NMR, IR) to confirm purity.
Advanced: How can regioselectivity challenges in late-stage functionalization of this compound be addressed?
Methodological Answer:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable regioselective modifications. For instance, introducing aryl groups at the N1 position requires careful ligand selection (e.g., XPhos) to suppress competing C–H activation pathways. Steric and electronic effects of substituents (e.g., bromine at the 4-position) influence reaction efficiency. Optimization of solvent polarity (e.g., toluene/ethanol mixtures) and temperature (80–100°C) improves yields .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.72–7.34 ppm for bromophenyl groups) and ethyl chain integration (δ 1.4–2.8 ppm) .
- IR Spectroscopy : Identify C=N stretching (1613–1585 cm⁻¹) and C–Br vibrations (714 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 316.2 for [M+H]⁺) and fragmentation patterns.
Advanced: How can DFT calculations predict the electronic properties of this benzimidazole derivative?
Methodological Answer:
Hybrid functionals (e.g., B3LYP) with exact-exchange corrections model HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d) optimize geometry, while solvent effects (PCM model) simulate polar environments. For thermochemical accuracy, include gradient corrections (e.g., Becke88 exchange) and validate against experimental UV-Vis λmax (e.g., 262.6 nm in ethanol) .
Basic: What are the antimicrobial evaluation protocols for this compound?
Methodological Answer:
- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. typhi) strains. Prepare stock solutions in DMSO, dilute in Mueller-Hinton broth, and determine MIC values (µg/mL) after 24-hour incubation .
- Time-Kill Studies : Monitor bactericidal activity at 2× MIC over 24 hours, plating aliquots on agar for CFU counts.
Advanced: How does structural modification (e.g., substituent variation) impact bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Br at 4-position) enhance membrane penetration, increasing potency against S. aureus by 2-fold compared to methyl analogs .
- Steric effects : Bulky substituents at the ethyl chain reduce binding to bacterial topoisomerase IV. Docking simulations (AutoDock Vina) quantify binding affinities (ΔG < -8 kcal/mol for active derivatives) .
Basic: What crystallographic methods resolve the compound’s solid-state structure?
Methodological Answer:
Single-crystal X-ray diffraction (SHELX suite) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K determines space group (e.g., P2₁/c) and packing motifs. Refinement parameters (R1 < 0.05) validate bond angles (e.g., C–N–C ≈ 108°) and intermolecular π-π interactions (3.5–4.0 Å) .
Advanced: How is this compound utilized in OLED host materials?
Methodological Answer:
As a host in exciplex systems (e.g., with 9-phenylcarbazole derivatives), it reduces efficiency roll-off (<1% at 10,000 cd/m²) by balancing electron/hole mobility. Device architecture (e.g., ITO/ANT-BIZ(30 nm)/Liq(2 nm)/Al) achieves green electroluminescence (λem = 515 nm, FWHM = 50 nm) and high luminance (>100,000 cd/m²) .
Basic: What regulatory considerations apply to this compound?
Methodological Answer:
Classified as a Schedule I controlled substance in some jurisdictions (e.g., Iowa Code 124.204) due to structural analogs (e.g., brorphine). Researchers must comply with DEA licensing for synthesis/storage and document end-use to avoid legal scrutiny .
Advanced: How can green chemistry principles optimize its synthesis?
Methodological Answer:
- Recoverable Catalysts : Pd nanoparticles on SiO₂ (sonicated in H₂O/i-PrOH) achieve 92% yield with <1% Pd leaching (ICP-MS validation) .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.
Basic: How are solubility and formulation challenges addressed?
Methodological Answer:
- Co-solvent Systems : Ethanol/DMSO (70:30) enhances aqueous solubility (up to 12 mg/mL) for in vitro assays .
- Solid Dispersion : Mill with PVP K30 (1:5 ratio) to improve bioavailability via amorphous stabilization.
Advanced: What computational models resolve conflicting spectroscopic data?
Methodological Answer:
Discrepancies in NMR shifts (e.g., δ 7.34 vs. 7.41 ppm for aromatic protons) are resolved via DFT-NMR (GIAO method) using solvent-specific parameters (e.g., chloroform’s dielectric constant). Compare Boltzmann-weighted conformer populations to experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
